1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a dichloropyridyl group, and a triazolylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyridyl group: This step might involve nucleophilic substitution reactions.
Formation of the thioether linkage: This can be done using thiolation reactions.
Introduction of the chlorophenyl group: This step might involve Friedel-Crafts acylation or related reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the chlorophenyl or pyridyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(methylthio)ethanone: Lacks the pyridyl and triazolyl groups.
1-(4-Chlorophenyl)-2-(pyridylthio)ethanone: Lacks the triazolyl group.
1-(4-Chlorophenyl)-2-(triazolylthio)ethanone: Lacks the pyridyl group.
Uniqueness
1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one is unique due to the combination of its functional groups, which can confer specific chemical and biological properties. The presence of both the pyridyl and triazolyl groups might enhance its binding affinity to biological targets or its reactivity in chemical synthesis.
Properties
Molecular Formula |
C16H11Cl3N4OS |
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Molecular Weight |
413.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C16H11Cl3N4OS/c1-23-15(10-6-13(18)20-14(19)7-10)21-22-16(23)25-8-12(24)9-2-4-11(17)5-3-9/h2-7H,8H2,1H3 |
InChI Key |
VTHGCOLXCNALPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC(=NC(=C3)Cl)Cl |
Origin of Product |
United States |
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